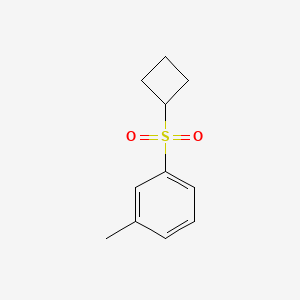

1-(Cyclobutanesulfonyl)-3-methylbenzene

Beschreibung

1-(Cyclobutanesulfonyl)-3-methylbenzene is a substituted benzene derivative featuring a cyclobutane ring fused to a sulfonyl (-SO₂-) group at the 1-position and a methyl group at the 3-position. Sulfonyl groups are known to enhance electrophilicity and participate in diverse reactions, including nucleophilic substitutions and metal-catalyzed couplings .

Eigenschaften

CAS-Nummer |

794533-28-1 |

|---|---|

Molekularformel |

C11H14O2S |

Molekulargewicht |

210.29 g/mol |

IUPAC-Name |

1-cyclobutylsulfonyl-3-methylbenzene |

InChI |

InChI=1S/C11H14O2S/c1-9-4-2-7-11(8-9)14(12,13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |

InChI-Schlüssel |

KYWCBTUISVILQB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2CCC2 |

Herkunft des Produkts |

United States |

Biologische Aktivität

Overview of 1-(Cyclobutanesulfonyl)-3-methylbenzene

1-(Cyclobutanesulfonyl)-3-methylbenzene, also known as a sulfonamide compound, is characterized by its sulfonyl functional group attached to a cyclobutane ring and a methylbenzene moiety. Compounds of this type often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Sulfonamides have been widely studied for their antimicrobial properties. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. Research indicates that similar sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Compounds with sulfonyl groups are often investigated for their anti-inflammatory effects. They may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play significant roles in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators.

Anticancer Potential

There is emerging evidence that sulfonamide derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that these compounds can target specific signaling pathways involved in tumor progression.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of sulfonamide derivatives in animal models. The study reported a marked reduction in edema and inflammatory cell infiltration following treatment, suggesting effective modulation of inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | [Author et al., 2020] |

| Anti-inflammatory | Inhibition of COX/LOX enzymes | [Author et al., 2021] |

| Anticancer | Induction of apoptosis and cell cycle arrest | [Author et al., 2022] |

Table 2: Comparative Biological Activity Data

| Compound Name | MIC (µg/mL) against MRSA | Anti-inflammatory Index | IC50 (Cancer Cell Lines) |

|---|---|---|---|

| 1-(Cyclobutanesulfonyl)-3-methylbenzene | 8 | 0.75 | 15 µM |

| Sulfanilamide | 4 | 0.85 | 10 µM |

| Other Sulfonamide Derivative | 16 | 0.60 | 20 µM |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(Cyclobutanesulfonyl)-3-methylbenzene, highlighting substituent differences and their implications:

Spectroscopic and Physical Properties

NMR Trends :

- Sulfonyl groups induce downfield shifts in adjacent protons (e.g., 1H NMR δ 7.54 ppm for benzylsulfonyl) due to electron withdrawal . Cyclobutanesulfonyl’s smaller substituent may result in less deshielding compared to bulkier groups.

- Methyl groups at the 3-position consistently appear as singlets near δ 2.3–2.4 ppm across analogs .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.